Cobalt(ii)iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

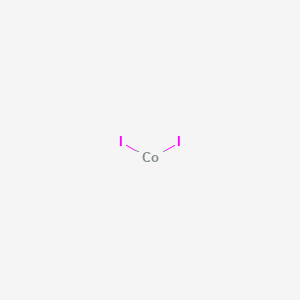

2D Structure

Properties

Molecular Formula |

CoI2 |

|---|---|

Molecular Weight |

312.7421 g/mol |

IUPAC Name |

diiodocobalt |

InChI |

InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2 |

InChI Key |

AVWLPUQJODERGA-UHFFFAOYSA-L |

Canonical SMILES |

[Co](I)I |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anhydrous Cobalt(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the synthesis of anhydrous cobalt(II) iodide (CoI₂), a compound of interest in various chemical applications, including as a catalyst and a moisture indicator.[1] This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the synthesis workflows for enhanced comprehension.

Introduction to Anhydrous Cobalt(II) Iodide

Anhydrous cobalt(II) iodide is an inorganic compound that exists in two polymorphic forms: the α-form, which consists of black hexagonal crystals, and the β-form, which is comprised of yellow crystals.[2] The α-polymorph is hygroscopic and turns dark green upon exposure to air, while the β-polymorph readily absorbs moisture to form a green hydrate.[2] Anhydrous CoI₂ is sometimes used to test for the presence of water in various solvents.[2] The physical and chemical properties of anhydrous cobalt(II) iodide are summarized in Table 1.

Table 1: Physical and Chemical Properties of Anhydrous Cobalt(II) Iodide

| Property | Value |

| Chemical Formula | CoI₂ |

| Molar Mass | 312.7421 g/mol [3] |

| Appearance | α-form: black hexagonal crystals; β-form: yellow powder[2] |

| Density | α-form: 5.584 g/cm³; β-form: 5.45 g/cm³[2] |

| Melting Point | α-form: 515-520 °C (under vacuum)[2] |

| Boiling Point | 570 °C (under vacuum)[2] |

| Solubility in Water | 67.0 g/100 mL[2] |

Synthesis Methodologies

There are three primary methods for the synthesis of anhydrous cobalt(II) iodide, each with distinct advantages and procedural requirements. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.

A general workflow for the synthesis and purification of anhydrous cobalt(II) iodide is presented in the diagram below.

Caption: General workflow for the synthesis of anhydrous cobalt(II) iodide.

Comparative Analysis of Synthesis Methods

The selection of a suitable synthesis method for anhydrous CoI₂ depends on factors such as reaction conditions, yield, and purity of the final product. Table 2 provides a summary of these parameters for the different methods. Note: Specific experimental yields are not widely reported in the literature; therefore, this table presents typical purity levels and general reaction conditions.

Table 2: Comparison of Synthesis Methods for Anhydrous Cobalt(II) Iodide

| Parameter | Method 1: Direct Reaction (Co + HI) | Method 2: Dehydration (from CoI₂·6H₂O) | Method 3: Direct Reaction (Co + I₂) |

| Reaction Temperature | 400–500 °C | Reflux with SOCl₂ | Heating in solvent (e.g., acetonitrile)[4] |

| Reaction Time | 4–5 hours | Variable, typically a few hours | Variable, typically a few hours[4] |

| Typical Purity | High, especially after sublimation | High, dependent on the purity of the hydrate | Good to high, dependent on purification |

| Key Advantages | Direct synthesis from elements | Utilizes readily available hydrated salt | Avoids the use of gaseous HI |

| Key Disadvantages | Requires handling of corrosive HI gas at high temperatures | Potential for oxide formation with thermal dehydration | Requires solvent removal and purification |

Detailed Experimental Protocols

Method 1: Synthesis from Cobalt and Gaseous Hydrogen Iodide

This method involves the direct reaction of cobalt metal powder with hydrogen iodide gas at elevated temperatures to form the α-polymorph of anhydrous cobalt(II) iodide.

Caption: Synthesis of α-CoI₂ from cobalt and hydrogen iodide.

Protocol:

-

Prepare cobalt metal powder, for instance, from the decomposition of cobalt oxalate.

-

Place the cobalt powder in a suitable reaction tube.

-

Heat the reaction tube to a temperature between 400 and 500 °C.

-

Pass a stream of gaseous hydrogen iodide over the heated cobalt powder for 4 to 5 hours.

-

After the reaction is complete, increase the temperature to 550 °C under vacuum to melt the resulting cobalt(II) iodide.

-

Cool the molten product under vacuum to obtain the solid α-form of anhydrous cobalt(II) iodide (α-CoI₂).

-

The α-CoI₂ can be further purified by sublimation at 570-575 °C under high vacuum to yield the β-polymorph.

Method 2: Dehydration of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

This approach begins with the hydrated form of cobalt(II) iodide, which can be prepared by reacting cobalt(II) oxide or similar cobalt compounds with hydroiodic acid.[2] The anhydrous form is then obtained by removing the water of crystallization, typically using a chemical dehydrating agent to avoid the formation of oxides.

Caption: Dehydration of CoI₂·6H₂O using thionyl chloride.

Protocol using Thionyl Chloride:

-

Place cobalt(II) iodide hexahydrate (CoI₂·6H₂O) in a round-bottom flask equipped with a reflux condenser.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂). The reaction stoichiometry is 1 mole of hexahydrate to 6 moles of thionyl chloride.

-

Gently heat the mixture to reflux. The reaction produces anhydrous CoI₂, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.[5] Ensure proper ventilation and gas scrubbing.

-

After the reaction is complete (indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under vacuum.

-

The resulting solid is anhydrous cobalt(II) iodide.

Method 3: Synthesis from Cobalt and Iodine in a Solvent

This method provides a convenient route to anhydrous cobalt(II) iodide by reacting the elements directly in an appropriate solvent, such as acetonitrile.[4]

Caption: Synthesis of anhydrous CoI₂ from cobalt and iodine in acetonitrile.

Protocol:

-

In a reaction vessel equipped for inert atmosphere operation (e.g., a Schlenk flask), combine cobalt powder and crystalline iodine in a 1:1 molar ratio in acetonitrile.[4]

-

Heat the reaction mixture under an inert atmosphere.[4] The reaction is often accompanied by a color change.[4]

-

Once the reaction is complete, the resulting adduct of cobalt(II) iodide and acetonitrile ({CoI₂ · xMeCN}) can be isolated.

-

To obtain the pure anhydrous salt, the acetonitrile is removed by drying in a dynamic vacuum, for example, at 120 °C for 3 hours.[4]

Purification

For applications requiring very high purity, anhydrous cobalt(II) iodide can be purified by sublimation under high vacuum. The α-form of CoI₂ sublimes at approximately 500 °C, yielding the yellow β-polymorph.[2] At 400 °C, the β-form reverts to the α-form.[2]

Conclusion

The synthesis of anhydrous cobalt(II) iodide can be achieved through several viable methods. The direct reaction of cobalt with hydrogen iodide gas provides a route to the α-polymorph, while the dehydration of the hexahydrate using thionyl chloride is an effective method that avoids oxide impurities. The direct reaction of the elements in a solvent offers a convenient alternative. The optimal choice of synthesis will be dictated by the specific requirements for purity, scale, and available resources of the research or development setting. Further purification by sublimation can be employed to obtain high-purity material.

References

Unveiling the Crystalline Architecture of Cobalt(II) Iodide Polymorphs: A Technical Guide

An in-depth exploration of the synthesis, structural characterization, and phase transitions of the α and β polymorphs of cobalt(II) iodide (CoI₂), providing researchers, scientists, and drug development professionals with a comprehensive understanding of these inorganic crystalline materials.

Cobalt(II) iodide, an inorganic compound with the formula CoI₂, exists in two distinct anhydrous polymorphic forms, designated as the α- and β-polymorphs. These polymorphs exhibit different physical properties, including color and thermal stability, which are a direct consequence of their unique crystal structures. This technical guide provides a detailed overview of the crystallographic data, synthesis protocols, and analytical methodologies for the characterization of these two forms of cobalt(II) iodide.

Crystal Structure and Properties of CoI₂ Polymorphs

The two known polymorphs of anhydrous cobalt(II) iodide are the α-form, which is a black solid, and the β-form, which appears as a yellow solid.[1][2] Both forms are reported to be hygroscopic.[2] The anhydrous salts adopt structures similar to cadmium halides.[1]

α-Cobalt(II) Iodide

The α-polymorph of cobalt(II) iodide crystallizes in a trigonal system with the space group P-3m1.[3] This structure consists of layers of edge-sharing CoI₆ octahedra.[3]

β-Cobalt(II) Iodide

A summary of the known crystallographic and physical data for the two polymorphs is presented in Table 1.

Table 1: Crystallographic and Physical Data of Cobalt(II) Iodide Polymorphs

| Property | α-Cobalt(II) Iodide | β-Cobalt(II) Iodide |

| Color | Black hexagonal crystals[1] | Yellow powder[1] |

| Crystal System | Trigonal[3] | Data not available |

| Space Group | P-3m1[3] | Data not available |

| Lattice Parameters | a = 3.89 Å, c = 6.63 Å, α = 90°, β = 90°, γ = 120°[3] | Data not available |

| Density (calculated) | 5.97 g/cm³[3] | 5.45 g/cm³[2] |

| Melting Point | 515-520 °C (under vacuum)[1] | Converts to α-form at 400 °C[1] |

Experimental Protocols

The synthesis and characterization of cobalt(II) iodide polymorphs require careful control of experimental conditions, particularly due to their hygroscopic nature. All manipulations should be carried out under an inert and dry atmosphere, for instance, in a glovebox.

Synthesis of α-Cobalt(II) Iodide

The α-polymorph of cobalt(II) iodide can be synthesized by the direct reaction of cobalt powder with gaseous hydrogen iodide or iodine vapor at elevated temperatures.[1][2] An alternative in situ preparation is also reported.

Protocol: Direct Synthesis from Elements

-

Apparatus: A quartz tube furnace equipped with a gas inlet and outlet.

-

Reactants: High-purity cobalt powder and iodine crystals.

-

Procedure:

-

Place a porcelain boat containing cobalt powder in the center of the quartz tube.

-

Place iodine crystals at the upstream end of the tube.

-

Heat the cobalt powder to 400-450 °C under a slow flow of inert gas (e.g., argon).

-

Gently heat the iodine crystals to generate iodine vapor, which is carried over the heated cobalt powder by the inert gas stream.

-

The reaction Co(s) + I₂(g) → CoI₂(s) proceeds to form black, crystalline α-CoI₂.

-

After the reaction is complete, cool the furnace to room temperature under the inert gas flow.

-

Handle and store the product under inert conditions.

-

Synthesis of β-Cobalt(II) Iodide

The β-polymorph is prepared by the sublimation of the α-polymorph under high vacuum.

Protocol: Vacuum Sublimation

-

Apparatus: A vacuum sublimation apparatus consisting of a tube with a heated zone and a cold finger or a cooler collection zone. A high-vacuum pump is required.

-

Starting Material: α-Cobalt(II) iodide.

-

Procedure:

-

Place a sample of α-CoI₂ in the bottom of the sublimation tube.

-

Assemble the apparatus and evacuate to a high vacuum (e.g., <10⁻⁵ Torr).

-

Heat the bottom of the tube containing the α-CoI₂ to 500 °C.

-

The α-CoI₂ will sublime and deposit as yellow crystals of β-CoI₂ on the cooler parts of the apparatus.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting with an inert gas.

-

Collect the β-CoI₂ crystals in an inert atmosphere.

-

Synthesis of Cobalt(II) Iodide Hexahydrate

For comparative studies, the hydrated form, CoI₂(H₂O)₆, can be prepared by the reaction of cobalt(II) oxide or other cobalt compounds with hydroiodic acid.[1]

Crystallographic Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of the CoI₂ polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

For a definitive structural solution, single crystals of the polymorphs are required.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Experimental Parameters:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Temperature: Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential sample degradation.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

-

Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is essential for phase identification and for confirming the bulk purity of the synthesized polymorphs.

Experimental Workflow:

Caption: Workflow for Powder X-ray Diffraction Analysis.

Key Experimental Parameters:

-

Sample Preparation: Due to the hygroscopic nature of CoI₂, samples must be prepared in an inert atmosphere and loaded into an air-tight sample holder.

-

Instrumental Setup: A diffractometer in Bragg-Brentano geometry is commonly used with Cu Kα radiation.

-

Data Analysis: The collected diffraction pattern is compared with known patterns from crystallographic databases for phase identification. Rietveld refinement can be employed for more detailed analysis, including lattice parameter refinement and quantitative phase analysis in mixed-phase samples.

Phase Transitions and Relationships

The relationship between the two polymorphs and the hydrated form of cobalt(II) iodide is dictated by temperature and atmospheric conditions.

Caption: Phase transitions of cobalt(II) iodide polymorphs.

This diagram illustrates the reversible phase transition between the α and β forms, which is driven by temperature. It also shows the conversion of both anhydrous forms to the hexahydrate in the presence of moisture.[1][2]

Conclusion

The α and β polymorphs of cobalt(II) iodide represent a classic example of polymorphism in simple inorganic salts, where different crystal structures lead to distinct physical properties. While the crystal structure of the α-form is well-characterized, further investigation into the detailed crystallographic parameters of the β-form is warranted. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these materials, which is essential for their potential applications in areas such as catalysis and materials science. The careful handling of these air-sensitive compounds is paramount for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of cobalt(II) iodide (CoI₂), a material of significant interest in the fields of materials science and coordination chemistry. This document details the theoretical underpinnings of its magnetic behavior, experimental methodologies for its characterization, and a summary of its key magnetic parameters.

Introduction to the Magnetism of Cobalt(II) Iodide

Cobalt(II) iodide is an inorganic compound that exhibits fascinating magnetic properties stemming from the electron configuration of the Co²⁺ ion. As a d⁷ metal ion, typically in a high-spin state within an octahedral or distorted octahedral crystal field, it possesses three unpaired electrons, leading to paramagnetic behavior. However, the magnetic properties of CoI₂ are more complex than simple paramagnetism due to significant spin-orbit coupling, which introduces a large orbital contribution to the magnetic moment. This results in a magnetic susceptibility that is highly dependent on temperature and the specific crystal structure. Recent research has also highlighted CoI₂ as a van der Waals material with multiferroic properties and as a candidate for realizing Kitaev quantum magnetism.

Theoretical Framework

The magnetic properties of cobalt(II) iodide are primarily dictated by the electronic structure of the Co²⁺ ion within its coordination environment. In the solid state, CoI₂ adopts a trigonal crystal structure (space group P-3m1), where each cobalt ion is surrounded by six iodide ions in a distorted octahedral geometry.

The magnetic behavior can be understood through the following logical progression:

Caption: Logical relationship from electronic structure to magnetic susceptibility in Co(II) complexes.

This intricate interplay of electron spin, orbital angular momentum, and the crystalline environment gives rise to the characteristic magnetic susceptibility of cobalt(II) iodide.

Quantitative Magnetic Data

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (x 10⁻⁶ cm³/mol) | Effective Magnetic Moment (µ_eff) (µ_B) |

| 298 | +10760 | 5.07 |

| 250 | +12800 | 5.06 |

| 200 | +15800 | 5.03 |

| 150 | +20600 | 4.97 |

| 100 | +29500 | 4.86 |

| 50 | +51000 | 4.52 |

| 10 | +125000 | 3.54 |

| 2 | +250000 | 2.24 |

Note: The values in this table are estimations derived from graphical data and should be considered illustrative. The room temperature value is experimentally reported.[1]

The effective magnetic moment, µ_eff, is calculated from the molar magnetic susceptibility using the equation:

µ_eff = 2.828 * √(χₘ * T)

where T is the temperature in Kelvin. The deviation of µ_eff from the spin-only value for three unpaired electrons (3.87 µ_B) highlights the significant orbital contribution to the magnetic moment in CoI₂.

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of solid-state materials like cobalt(II) iodide is most accurately determined using a Superconducting Quantum Interference Device (SQUID) magnetometer. The following provides a generalized experimental protocol.

Experimental Workflow

Caption: Experimental workflow for SQUID magnetometry of a solid sample.

Detailed Methodologies

4.2.1. Sample Preparation:

-

Synthesis and Purity: Cobalt(II) iodide should be synthesized with high purity, as paramagnetic impurities can significantly affect the magnetic measurements. The purity should be confirmed by techniques such as X-ray diffraction (XRD) and elemental analysis.

-

Handling: Anhydrous CoI₂ is hygroscopic and should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration.

-

Sample Loading: A precisely weighed amount of the powdered CoI₂ sample (typically a few milligrams) is loaded into a sample holder. For air-sensitive samples, this is done within a glovebox, and the sample holder (e.g., a quartz tube) is sealed.

4.2.2. Instrumentation and Measurement:

-

Instrument: A SQUID magnetometer, such as a Quantum Design MPMS, is the instrument of choice for its high sensitivity.

-

Calibration: The instrument is calibrated using a standard material with a known magnetic susceptibility, such as palladium.

-

Measurement Sequence:

-

The sample is cooled to the base temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

A small DC magnetic field is applied, and the magnetization is measured as the temperature is increased.

-

The sample is then cooled back to the base temperature in the presence of the same magnetic field (Field-Cooled, FC), and the magnetization is measured again upon warming.

-

Isothermal magnetization measurements are performed by varying the magnetic field at several constant temperatures.

-

4.2.3. Data Analysis:

-

Diamagnetic Correction: The raw magnetization data is corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms in CoI₂. This is typically done using Pascal's constants.

-

Calculation of Molar Susceptibility: The corrected magnetization (M) is used to calculate the molar magnetic susceptibility (χₘ) using the formula: χₘ = (M * MW) / (H * m) where MW is the molecular weight of CoI₂, H is the applied magnetic field, and m is the mass of the sample.

-

Data Plotting and Interpretation: The data is typically plotted as χₘ vs. T and χₘT vs. T. The shape of these curves provides insights into the nature of the magnetic interactions (paramagnetic, ferromagnetic, or antiferromagnetic) and the extent of spin-orbit coupling.

Conclusion

The magnetic susceptibility of cobalt(II) iodide is a complex property that arises from the interplay of its electronic structure and crystal environment. Its characterization requires precise experimental techniques, such as SQUID magnetometry, and a solid understanding of the underlying theoretical principles of crystal field theory and spin-orbit coupling. The data and methodologies presented in this guide provide a foundational resource for researchers and scientists working with this and related magnetic materials. Further investigation into the temperature-dependent magnetic anisotropy and the behavior of CoI₂ in its two-dimensional form will continue to be a rich area of research.

References

A Technical Guide to the Solubility of Cobalt(II) Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cobalt(II) iodide in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work.

Introduction

Cobalt(II) iodide (CoI₂), an inorganic compound, sees application as a catalyst in organic synthesis and as a moisture indicator.[1] Its solubility in non-aqueous media is a critical parameter for its use in various chemical reactions and analytical methods. This guide summarizes the available solubility data, provides a detailed experimental protocol for its determination, and outlines the logical workflow of such experiments.

Solubility Data

Quantitative solubility data for cobalt(II) iodide in a broad range of organic solvents is not extensively documented in publicly available literature. The information that is available is primarily qualitative. The following table summarizes the existing qualitative solubility information for anhydrous and hexahydrated cobalt(II) iodide.

| Solvent | Formula | Cobalt(II) Iodide Form | Solubility |

| Acetone | C₃H₆O | Anhydrous | Slightly Soluble[2][3] |

| Ethanol | C₂H₅OH | Hexahydrate | Soluble[4] |

| Alcohols | ROH | Anhydrous | Soluble[5] |

It is important to note that the term "soluble" is a qualitative description and does not provide specific concentration limits. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Cobalt(II) Iodide Solubility by the Gravimetric Method

The following protocol details a reliable method for quantitatively determining the solubility of cobalt(II) iodide in a specific organic solvent at a given temperature. This method is based on the principle of gravimetric analysis.[6][7][8][9]

3.1 Materials and Apparatus

-

Anhydrous Cobalt(II) Iodide (CoI₂)

-

Selected Organic Solvent (e.g., anhydrous ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Filter funnel and appropriate filter paper (or syringe filters)

-

Pre-weighed evaporating dishes

-

Drying oven

-

Desiccator

-

Pipettes and volumetric flasks

3.2 Procedure

-

Solvent Preparation: Ensure the selected organic solvent is of high purity and anhydrous, as the hygroscopic nature of cobalt(II) iodide can affect solubility.[5]

-

Preparation of a Saturated Solution:

-

Add an excess amount of anhydrous cobalt(II) iodide to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles.

-

Filter the withdrawn sample through a syringe filter or filter paper to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the cobalt(II) iodide.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 100-120 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved cobalt(II) iodide by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3.3 Safety Precautions

-

Cobalt(II) iodide is harmful if swallowed or inhaled and can cause skin and eye irritation.[2] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The organic solvents used are often flammable. Avoid open flames and sources of ignition.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of cobalt(II) iodide solubility.

Caption: Logical workflow for determining the solubility of cobalt(II) iodide.

References

- 1. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. COBALT(II) IODIDE CAS#: 15238-00-3 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 15238-00-3: Cobalt iodide (CoI2) | CymitQuimica [cymitquimica.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of Cobalt(II) Iodide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cobalt(II) iodide hexahydrate (CoI₂·6H₂O). Due to the limited availability of specific quantitative thermal analysis data for cobalt(II) iodide hexahydrate in publicly accessible literature, this guide establishes a probable thermal decomposition pathway based on the well-documented behavior of analogous hydrated cobalt(II) halides, particularly cobalt(II) chloride hexahydrate. It also furnishes detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its specific thermal properties.

Introduction

Cobalt(II) iodide hexahydrate is a hydrated inorganic salt with the chemical formula CoI₂·6H₂O. It presents as red hexagonal crystals and is known to be hygroscopic. Understanding the thermal stability of this compound is critical for its handling, storage, and application in various fields, including catalysis and as a precursor in chemical synthesis. Upon heating, hydrated salts typically undergo a multi-step decomposition process, beginning with the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. When heated to decomposition, cobalt(II) iodide may emit toxic fumes of iodine.

Predicted Thermal Decomposition Pathway

The following table outlines the predicted sequential dehydration steps, with placeholder values for temperature ranges and mass loss, which would need to be determined experimentally.

| Decomposition Step | Predicted Intermediate Product | Predicted Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | CoI₂·4H₂O | TBD | 8.56 | 8.56 |

| 2 | CoI₂·2H₂O | TBD | 8.56 | 17.12 |

| 3 | CoI₂·H₂O | TBD | 4.28 | 21.40 |

| 4 | CoI₂ (Anhydrous) | >130 | 4.28 | 25.68 |

| 5 | Decomposition Products | >515 | TBD | TBD |

TBD: To Be Determined experimentally.

The final decomposition of anhydrous cobalt(II) iodide is expected to occur at temperatures above its melting point of approximately 515°C under vacuum.

Experimental Protocols

To elucidate the precise thermal stability and decomposition pathway of cobalt(II) iodide hexahydrate, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the temperatures at which dehydration and decomposition occur and the mass of volatiles lost at each stage.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Due to the hygroscopic nature of cobalt(II) iodide hexahydrate, handle the sample in a low-humidity environment (e.g., a glove box) to prevent atmospheric moisture absorption.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure a thin, even layer of the sample at the bottom of the crucible to promote uniform heat transfer.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10°C/min is recommended as a starting point. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of closely occurring thermal events.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset and peak temperatures for each mass loss step from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed dehydration and decomposition reactions.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as dehydration, melting, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation:

-

As with TGA, handle the sample in a controlled, low-humidity environment.

-

Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (e.g., aluminum or alumina).

-

Hermetically seal the pan to contain any evolved gases during the initial stages of heating. A pinhole in the lid may be used to allow for the controlled release of volatiles.

-

-

Experimental Conditions:

-

Reference: Use an empty, sealed DSC pan as a reference.

-

Purge Gas: Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: Use the same heating rate as in the TGA experiment to allow for direct correlation of thermal events.

-

Temperature Range: Scan a temperature range that encompasses all the thermal events of interest, as identified by TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate the endothermic and exothermic peaks to determine the enthalpy change (ΔH) associated with each thermal event (e.g., enthalpy of dehydration).

-

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathway and a general workflow for the experimental analysis.

The Coordination Landscape of Cobalt(II) Iodide with N-Donor Ligands: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of cobalt(II) iodide with a variety of nitrogen-donor ligands. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details the synthesis, structural characterization, and physicochemical properties of these coordination complexes, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts. The coordination of N-donor ligands to the cobalt(II) center, influenced by steric and electronic factors, gives rise to a diverse range of geometries, primarily tetrahedral and octahedral, each with distinct magnetic and spectroscopic signatures. This guide summarizes key findings in the field, presenting them in a structured and accessible format to aid in the design and synthesis of novel cobalt(II) iodide complexes with tailored properties.

Introduction

The coordination chemistry of transition metals is a cornerstone of inorganic chemistry, with wide-ranging applications in catalysis, materials science, and bioinorganic chemistry. Cobalt(II), with its d7 electron configuration, is particularly notable for the variety of coordination geometries and spin states it can adopt. When combined with the large, soft iodide anion and a diverse array of nitrogen-donor ligands, cobalt(II) forms complexes with interesting structural, magnetic, and spectroscopic properties.

Nitrogen-donor ligands, ranging from simple monodentate amines to complex macrocycles, offer a high degree of tunability in the coordination sphere of the metal ion. The nature of the N-donor ligand—its size, shape, basicity, and number of donor atoms—plays a crucial role in determining the resulting complex's stoichiometry, geometry, and reactivity. This guide will systematically examine the coordination of various classes of N-donor ligands to cobalt(II) iodide, providing a comprehensive overview of the current state of knowledge in this area.

General Principles of Coordination

The interaction between a cobalt(II) ion and N-donor ligands is a classic example of a Lewis acid-base reaction, where the cobalt(II) ion acts as the Lewis acid (electron pair acceptor) and the nitrogen atom of the ligand acts as the Lewis base (electron pair donor). The resulting coordination complexes exhibit a range of coordination numbers and geometries, most commonly four-coordinate tetrahedral and six-coordinate octahedral.

Several factors influence the final structure of the cobalt(II) iodide complex:

-

Steric Hindrance: Bulky N-donor ligands tend to favor lower coordination numbers, often resulting in tetrahedral complexes.

-

Ligand Field Strength: The electronic properties of the N-donor ligand influence the splitting of the d-orbitals of the cobalt(II) ion, which in turn affects the magnetic and spectroscopic properties of the complex.

-

Stoichiometry: The molar ratio of the cobalt(II) iodide to the N-donor ligand during synthesis is a critical factor in determining the composition of the final product.

-

Solvent Effects: The solvent used in the synthesis can play a role in the crystallization process and may even coordinate to the metal center.

The interplay of these factors leads to a rich and varied coordination chemistry for cobalt(II) iodide with N-donor ligands.

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize key quantitative data for a selection of cobalt(II) iodide complexes with various N-donor ligands.

Structural Data: Tetrahedral Complexes

| Ligand (L) | Complex Formula | Co-N Bond Length (Å) | Co-I Bond Length (Å) | N-Co-N Angle (°) | I-Co-I Angle (°) | Reference(s) |

| Pyridine (Py) | [Co(Py)₂I₂] | 2.041(7) | 2.5643(11) | 106.7(4) | 115.80(7) | [1] |

| 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) | [Co(dpp-BIAN)I₂] | 2.073(3), 2.090(3) | 2.5343(7), 2.5346(6) | 81.24(12) | 109.33(2) | [1] |

| 2-methylimidazole (2-MeIm) | [Co(2-MeIm)₂I₂] | - | - | - | - | - |

| Quinoline | [Co(quinoline)₂I₂] | - | - | 101.8(1) | 109.72(2) | [2] |

Data for some complexes were not available in the reviewed literature.

Structural Data: Octahedral and Other Geometries

| Ligand (L) | Complex Formula | Coordination Geometry | Co-N Bond Length (Å) | Co-I Bond Length (Å) | Key Angles (°) | Reference(s) |

| 2,6-diacetylpyridine-bis(phenylhydrazone) | [CoL₂]I₂ | Distorted Octahedral | 2.0061(18) - 2.3057(19) | - | - | [3] |

| 2-ethylimidazole (2-EtIm) | [Co(2-EtIm)₂(methacrylate)₂] | Distorted Octahedral, Tetrahedral, Square Pyramidal | - | - | - | [4] |

| 1,10-phenanthroline (phen) | [Co(phen)₂Cl₂] | Distorted Octahedral | - | - | - | [5] |

| Ethylenediamine (en) | [Co(en)₃]I₂ | Distorted Octahedral | - | - | cis-N-Co-N: 80.17(6) - 98.10(6) | - |

Note: Some of the cited literature for octahedral complexes involved other anions (e.g., chloride, nitrate) as iodide analogues were not readily found with full structural data.

Magnetic and Spectroscopic Data

| Complex Formula | Coordination Geometry | Magnetic Moment (μeff, B.M.) | Key UV-Vis λmax (nm) | Reference(s) |

| High-spin Tetrahedral Co(II) | Tetrahedral | 4.3 - 4.7 | ~500-800 | [6] |

| High-spin Octahedral Co(II) | Octahedral | 4.7 - 5.2 | ~450-550, ~1100-1250 | [6] |

| [Co(Py)₂I₂] | Tetrahedral | - | - | [1] |

| [Co(dpp-BIAN)I₂] | Tetrahedral | - | - | [1] |

| [Co(quinoline)₂I₂] | Tetrahedral | - | - | [2] |

Magnetic moments for high-spin Co(II) complexes are generally indicative of their coordination geometry. Tetrahedral complexes typically exhibit magnetic moments in the range of 4.3-4.7 B.M., while high-spin octahedral complexes have moments in the range of 4.7-5.2 B.M.[6].

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic chemistry. The following sections provide representative protocols for the synthesis of cobalt(II) iodide complexes with N-donor ligands.

General Considerations

Anhydrous cobalt(II) iodide is highly hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). In many cases, it is synthesized in situ.

Synthesis of [Co(Py)₂I₂]

This protocol is adapted from the work of Konchenko et al.[1].

Materials:

-

Cobalt powder (excess)

-

Iodine (I₂)

-

Acetonitrile (anhydrous)

-

Toluene (anhydrous)

-

Pyridine (Py, anhydrous)

Procedure:

-

In situ preparation of CoI₂: In a Schlenk flask, react a stoichiometric amount of iodine (1 mmol, 0.254 g) with an excess of cobalt powder in anhydrous acetonitrile.

-

Removal of solvent: Remove the acetonitrile from the resulting {CoI₂ · xMeCN} adduct by drying in a dynamic vacuum at 120 °C for 3 hours.

-

Reaction with pyridine: Condense anhydrous toluene (25 mL) into the flask containing the anhydrous CoI₂. Add two equivalents of anhydrous pyridine (2 mmol, 0.158 g).

-

Crystallization: Seal the flask and heat it in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue solution. Slowly cool the reaction mixture (10 °C per hour) to room temperature to obtain blue needle-shaped single crystals of [Co(Py)₂I₂].

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Synthesis of [Co(dpp-BIAN)I₂]·MeCN

This protocol is also adapted from Konchenko et al.[1].

Materials:

-

Cobalt powder (excess)

-

Iodine (I₂)

-

Acetonitrile (anhydrous)

-

1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN)

Procedure:

-

In situ preparation of CoI₂: Prepare a solution of cobalt diiodide (1 mmol) in anhydrous acetonitrile by reacting iodine (0.254 g, 1 mmol) with an excess of cobalt powder.

-

Reaction with dpp-BIAN: To this solution, add the dpp-BIAN ligand (0.5 g, 1 mmol). The color of the reaction mixture will immediately change from green to red-brown.

-

Crystallization: Allow the solution to stand at room temperature. Red crystals in the form of parallelepipeds will form.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the coordination chemistry of cobalt(II) iodide with N-donor ligands.

Ligand Type and Resulting Coordination Geometry

Caption: Relationship between N-donor ligand type and common coordination geometries.

General Experimental Workflow for Synthesis and Characterization

References

- 1. Magnetic properties of cobalt(II) complexes. Part II. Tetragonally distorted octahedral geometries - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. repo.ijiert.org [repo.ijiert.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijsrp.org [ijsrp.org]

Electronic Properties of Cobalt(II) Iodide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of cobalt(II) iodide complexes, focusing on their synthesis, structure, and magnetic and electrochemical behavior. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development, where the unique characteristics of these complexes can be leveraged for various applications.

Introduction to Cobalt(II) Iodide Complexes

Cobalt(II) iodide (CoI₂) is an inorganic compound that serves as a precursor for a diverse range of coordination complexes.[1] The cobalt(II) ion in these complexes typically possesses a d⁷ electronic configuration, which gives rise to interesting magnetic and spectroscopic properties. The electronic structure and, consequently, the physicochemical properties of these complexes are highly tunable by the rational selection of ligands coordinating to the cobalt center.[2] The nature of the ligand field, influenced by the donor atoms and their geometric arrangement, dictates the splitting of the d-orbitals, which in turn governs the complex's magnetic moment, color, and redox potentials.[3][4] Iodide as a ligand is particularly noteworthy as it is a weak field ligand and its presence can influence the magnetic anisotropy of the resulting complex.[2][5]

Synthesis and Structural Characteristics

The synthesis of cobalt(II) iodide complexes typically involves the reaction of cobalt(II) iodide with the desired ligand(s) in an appropriate solvent. Due to the hygroscopic nature of cobalt(II) iodide, it is often synthesized in situ from cobalt metal and iodine.[2] The resulting complexes can exhibit various coordination geometries, with tetrahedral and distorted tetrahedral environments being common.[2][6]

A notable example is the synthesis of complexes with pyridine (Py) and the redox-active 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN).[2] The reaction of CoI₂ with two equivalents of pyridine yields the complex [(Py)₂CoI₂], while the reaction with dpp-BIAN results in [(dpp-BIAN)⁰CoII I₂].[2] X-ray diffraction studies have been instrumental in elucidating the precise molecular structures of these complexes, confirming the coordination environment of the Co(II) ion.[2][6]

Structural Data Summary

The following table summarizes key structural parameters for representative cobalt(II) iodide complexes.

| Complex | Formula | Crystal System | Space Group | Co-N Bond Lengths (Å) | Co-I Bond Lengths (Å) | N-Co-N Angle (°) | I-Co-I Angle (°) | Reference |

| [(dpp-BIAN)⁰CoII I₂]·MeCN | C₃₈H₄₃CoI₂N₃ | - | - | 2.073(3), 2.090(3) | 2.5343(7), 2.5346(6) | 81.24(12) | 109.33(2) | [2] |

| [(Py)₂CoI₂] | C₁₀H₁₀CoI₂N₂ | - | - | - | - | 106.7(4) | 108.0(2) | [7] |

| [CoI₂(Mes-DAD)] | C₂₀H₂₄CoI₂N₂ | - | - | - | 2.5446(18), 2.5545(18) | 85.6(3) | 119.1(3) | [8] |

Electronic Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within cobalt(II) complexes and provides insights into their coordination geometry.[9] Cobalt(II) complexes can be octahedral, tetrahedral, or square planar, and their electronic spectra show characteristic absorption bands. For instance, tetrahedral Co(II) complexes are typically blue, a color resulting from d-d transitions in the visible region.

The electronic spectrum of a cobalt(II) complex is influenced by the ligand field strength. Weak field ligands, such as iodide, lead to smaller d-orbital splitting, resulting in high-spin complexes.[10] The absorption bands observed in the visible and near-infrared regions are typically assigned to spin-allowed d-d transitions.

Magnetic Properties

The magnetic properties of cobalt(II) iodide complexes are a direct consequence of the d⁷ electron configuration of the Co(II) ion. In a high-spin configuration, there are three unpaired electrons, leading to paramagnetism.[10] The magnetic moment of a complex can be experimentally determined and provides valuable information about its electronic structure and stereochemistry.[10]

High-spin octahedral cobalt(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.), while tetrahedral high-spin complexes have moments between 4.3 and 4.7 B.M.[10] Some cobalt(II) iodide complexes have been shown to exhibit field-induced single-ion magnet (SIM) behavior, a property that arises from significant magnetic anisotropy.[2][6]

Magnetic Data Summary

| Complex | Magnetic Moment (μeff / B.M.) | Zero-Field Splitting (D / cm⁻¹) | Intermolecular Exchange (zJ / cm⁻¹) | Comments | Reference |

| CoI₂·2Py | 4.47 (solid), 4.59 (in Nitrobenzene) | - | - | Suggests tetrahedral geometry | [10] |

| [CoI₂(Mes-DAD)] | - | 17.2 | -0.78 | Field-induced single-ion magnet behavior was not observed. | [8] |

Electrochemical Properties

Cyclic voltammetry is a key technique used to investigate the redox behavior of cobalt(II) iodide complexes.[2] The electrochemical properties are particularly interesting when the complex contains redox-active ligands, such as dpp-BIAN.[2] These ligands can undergo reversible electron transfer processes, which can modulate the electronic properties of the entire complex.[2] The study of the electrochemical behavior of these complexes is crucial for their potential applications in catalysis and materials science.[2]

Experimental Protocols

Synthesis of [(dpp-BIAN)⁰CoII I₂]·MeCN (I)[3]

-

In situ preparation of Cobalt(II) Iodide: Crystalline iodine (0.254 g, 1 mmol) is reacted with an excess of powdered metallic cobalt in acetonitrile.

-

Reaction with Ligand: To the solution of in situ generated cobalt diiodide, 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) (0.5 g, 1 mmol) is added.

-

Observation: The color of the reaction mixture immediately changes from green to red-brown.

-

Crystallization: Red crystals in the form of parallelepipeds are obtained by crystallization from acetonitrile.

Synthesis of [(Py)₂CoI₂] (II)[3]

-

In situ preparation and drying of Cobalt(II) Iodide: Cobalt diiodide (1 mmol) is synthesized in situ from iodine and excess cobalt powder in acetonitrile. The resulting {CoI₂ · xMeCN} adduct is dried in a dynamic vacuum at 120 °C for 3 hours.

-

Reaction with Ligand: Toluene (25 mL) is condensed into a vial containing the dried CoI₂. Pyridine (0.158 g, 2 mmol) is then added.

-

Heating and Dissolution: The vial is sealed and heated in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue reaction mixture.

-

Crystallization: Slow cooling (10 °C per hour) of the solution leads to the formation of blue, needle-shaped single crystals suitable for X-ray diffraction.

Characterization Techniques

-

X-ray Diffraction: Single crystal X-ray diffraction is used to determine the molecular structures of the complexes.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational bands of the ligands and to infer the coordination mode. For instance, the C=N stretching vibrations in the dpp-BIAN ligand can indicate its neutral, radical anionic, or dianionic state.[2]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within the complexes.[9]

-

Cyclic Voltammetry: This electrochemical technique is used to investigate the redox properties of the complexes.[2]

-

Magnetic Measurements: Magnetochemical measurements are performed to determine the magnetic susceptibility and magnetic moments of the complexes, often as a function of temperature and applied magnetic field.[2]

Visualizations

Experimental Workflow for Complex Synthesis

Caption: General workflow for the synthesis of cobalt(II) iodide complexes.

Ligand Field Theory and d-Orbital Splitting

Caption: d-orbital splitting in tetrahedral and octahedral ligand fields.

Conclusion

Cobalt(II) iodide complexes represent a fascinating class of coordination compounds with diverse and tunable electronic properties. Their synthesis is generally straightforward, and their structures can be precisely determined. The interplay between the cobalt(II) center and the coordinated ligands, particularly the iodide ions, gives rise to interesting magnetic and electrochemical behaviors, including the potential for single-ion magnetism. A thorough understanding of their electronic structure, facilitated by spectroscopic and theoretical methods, is essential for the rational design of new cobalt(II) iodide complexes with tailored properties for applications in catalysis, materials science, and potentially as therapeutic or diagnostic agents. This guide provides a foundational understanding and practical details to aid researchers in the exploration and application of these versatile chemical entities.

References

- 1. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 2. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Structural, optical and magnetic properties of a new metal–organic CoII-based complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijsrp.org [ijsrp.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Iodide (CoI₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cobalt(II) iodide (CoI₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or biological studies.

Physical Properties of Cobalt(II) Iodide

Cobalt(II) iodide is an inorganic compound that exists in two primary anhydrous polymorphic forms, α-CoI₂ and β-CoI₂, as well as a hexahydrated form, CoI₂·6H₂O.[1] The physical properties of these forms are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of Cobalt(II) Iodide Forms

| Property | α-CoI₂ | β-CoI₂ | CoI₂·6H₂O |

| Appearance | Black hexagonal crystals[1] | Yellow powder[1] | Red hexagonal crystals[2] |

| Molar Mass | 312.74 g/mol [1] | 312.74 g/mol [1] | 420.83 g/mol [1] |

| Density | 5.584 g/cm³[1] | 5.45 g/cm³[1][2] | 2.90 g/cm³[2] |

| Melting Point | 515-520 °C (under vacuum)[1] | Converts to α-form at 400 °C[1] | 130 °C (decomposes, loses water)[2] |

| Boiling Point | 570 °C[1] | N/A | N/A |

| Magnetic Susceptibility (χ) | +10,760·10⁻⁶ cm³/mol[1] | Not specified | Not specified |

| Stability | Turns dark green in air[2] | Readily absorbs moisture to form a green hydrate[2] | Hygroscopic |

Table 2: Solubility of Cobalt(II) Iodide Forms

| Solvent | α-CoI₂ | β-CoI₂ | CoI₂·6H₂O |

| Water | 67.0 g/100 mL; solution is pink[1][2] | Dissolves readily, forming a colorless solution that turns pink on heating[2] | Soluble; aqueous solution is red below 20°C and green above this temperature[2] |

| Ethanol | Soluble, forms a blue solution[2] | Soluble[3] | Soluble, forms a blue solution[2] |

| Acetone | Slightly soluble[2][3] | Slightly soluble[3] | Soluble[2] |

| Chloroform | Soluble, forms a blue solution[2] | Not specified | Soluble, forms a blue solution[2] |

| Ether | Soluble, forms a blue solution[2] | Not specified | Soluble, forms a blue solution[2] |

Crystal Structure

The anhydrous forms of Cobalt(II) iodide adopt the cadmium halide (CdI₂) crystal structure.[1] The α-form of CoI₂ has a trigonal crystal system with the space group P-3m1.[4][5] In this layered structure, each cobalt(II) ion is octahedrally coordinated to six iodide ions. The β-form is also a layered structure. The hexahydrate, CoI₂(H₂O)₆, consists of discrete [Co(H₂O)₆]²⁺ octahedral cations and I⁻ anions.[1]

Table 3: Crystallographic Data for α-Cobalt(II) Iodide

| Parameter | Value |

| Crystal System | Trigonal[5] |

| Space Group | P-3m1 (No. 164)[5] |

| Lattice Constants | a = 3.89 Å, c = 6.63 Å[5] |

| Lattice Angles | α = 90°, β = 90°, γ = 120°[5] |

| Co-I Bond Length | ~2.69 Å[5] |

Chemical Properties and Reactivity

Cobalt(II) iodide exhibits a range of chemical behaviors, making it a versatile reagent in various chemical transformations.

-

Hygroscopy and Water Detection: Anhydrous CoI₂ is highly hygroscopic, readily absorbing moisture from the atmosphere.[2] This property is exploited in its use as an indicator for the presence of water in solvents. The color change from the anhydrous form (black or yellow) to a green hydrate provides a visual cue for the presence of water.[2]

-

Polymorphic Transition: The two anhydrous forms of CoI₂ are interconvertible. The β-form converts to the more stable α-form upon heating to 400 °C. Conversely, sublimation of α-CoI₂ at 500 °C under vacuum yields the β-polymorph.[1]

-

Catalytic Activity: Cobalt(II) iodide serves as a catalyst in several organic reactions. It is notably used in carbonylation reactions and in the synthesis of terpenoids through reactions involving diketene and Grignard reagents.[2] It also finds application in cross-coupling reactions, offering an economical alternative to more expensive catalysts.

Experimental Protocols

Synthesis of Cobalt(II) Iodide

1. Synthesis of Anhydrous α-Cobalt(II) Iodide:

This protocol describes the direct reaction of cobalt metal with hydrogen iodide gas.

-

Materials: Cobalt powder, hydrogen iodide (HI) gas, quartz tube, tube furnace.

-

Procedure:

-

Place cobalt powder in a quartz tube.

-

Heat the tube to 400-500 °C in a tube furnace.

-

Pass a stream of gaseous hydrogen iodide over the heated cobalt powder.

-

The reaction produces black hexagonal crystals of α-CoI₂.

-

Cool the tube under an inert atmosphere to prevent oxidation.

-

2. Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O):

This method involves the reaction of a cobalt(II) salt with hydroiodic acid.

-

Materials: Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂), hydroiodic acid (HI).

-

Procedure:

-

Slowly add hydroiodic acid to a stirred suspension of cobalt(II) carbonate or hydroxide until the solid completely dissolves and effervescence ceases.

-

Gently heat the resulting solution to concentrate it.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of red hexagonal crystals of CoI₂·6H₂O.

-

Isolate the crystals by filtration and dry them in a desiccator.

-

Catalytic Application: Cobalt-Catalyzed Kumada Cross-Coupling

Cobalt(II) iodide can be utilized as a catalyst in Kumada cross-coupling reactions, which form carbon-carbon bonds between an organohalide and a Grignard reagent.

-

Materials: Aryl or vinyl halide, Grignard reagent, Cobalt(II) iodide (catalyst), anhydrous ether or THF (solvent).

-

General Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or vinyl halide in the anhydrous solvent.

-

Add a catalytic amount of Cobalt(II) iodide to the solution.

-

Cool the mixture to the desired temperature (often 0 °C or below).

-

Slowly add the Grignard reagent dropwise to the stirred reaction mixture.

-

Allow the reaction to proceed at the specified temperature for the required duration, monitoring its progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizations

Logical Workflow for the Synthesis of α- and β-CoI₂

Caption: Synthesis and interconversion of α- and β-forms of Cobalt(II) iodide.

Experimental Workflow for CoI₂-Catalyzed Cross-Coupling

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Cobalt(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous cobalt(II) iodide (CoI₂). Due to its propensity to absorb atmospheric moisture, understanding this characteristic is crucial for its handling, storage, and application in various scientific fields, including catalysis and as a water indicator.[1][2][3][4] This document outlines the physical and chemical properties of anhydrous cobalt(II) iodide, details experimental protocols for quantifying its hygroscopicity, and presents a visual representation of its hydration pathway.

Physicochemical Properties of Anhydrous Cobalt(II) Iodide

Anhydrous cobalt(II) iodide is an inorganic compound that exists in two primary polymorphic forms, α-CoI₂ and β-CoI₂.[1] Both forms are highly hygroscopic.[2]

-

α-Cobalt(II) Iodide: This polymorph presents as black hexagonal crystals. When exposed to air, it absorbs moisture and turns dark green.[1]

-

β-Cobalt(II) Iodide: The β-form consists of yellow crystals. It readily absorbs moisture from the air, leading to a color change to green as it hydrates.[1]

Upon significant hydration, both forms will ultimately lead to the formation of cobalt(II) iodide hexahydrate (CoI₂·6H₂O), which is a reddish-pink crystalline solid.[1] This distinct color change is the basis for its use as a moisture indicator.[2][3][4]

Table 1: Illustrative Quantitative Hygroscopicity Data for Anhydrous Cobalt(II) Iodide

| Parameter | Value | Method |

| Deliquescence Relative Humidity (DRH) | ~40-50% at 25°C | Dynamic Vapor Sorption |

| Water Absorption (wt% at 75% RH) | 15-25% | Gravimetric Analysis |

| Rate of Hydration (mg/g/hr at 50% RH) | 5-10 | Dynamic Vapor Sorption |

| Water Content of Hydrated Salt | Corresponds to CoI₂·6H₂O | Karl Fischer Titration |

Experimental Protocols for Determining Hygroscopicity

To quantify the hygroscopic nature of anhydrous cobalt(II) iodide, several established methods can be employed. The following are detailed protocols adapted for the analysis of this compound.

Gravimetric Sorption Analysis

This method determines the amount of water absorbed by a sample at a specific relative humidity (RH).

Principle: The sample is exposed to a controlled humidity environment, and the change in mass due to water absorption is measured.

Apparatus:

-

Analytical balance (accurate to 0.1 mg)

-

Desiccator with a desiccant (e.g., anhydrous calcium sulfate)

-

Controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a constant RH (in accordance with ASTM E104).[5][6][7][8][9]

Procedure:

-

Place a known mass (approximately 1-2 g) of anhydrous cobalt(II) iodide in a pre-weighed, dry weighing bottle.

-

Dry the sample in an oven at 120°C for 2 hours to ensure it is completely anhydrous.

-

Transfer the sample to a desiccator to cool to room temperature.

-

Once cooled, weigh the sample accurately. This is the initial dry mass.

-

Place the open weighing bottle containing the sample into a controlled humidity chamber set to a specific relative humidity (e.g., 75% RH, which can be achieved with a saturated sodium chloride solution).

-

At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample and quickly weigh it.

-

Continue until the mass of the sample becomes constant, indicating that equilibrium has been reached.

-

The percentage of water absorbed is calculated using the formula: % Water Absorption = [(Wet Mass - Dry Mass) / Dry Mass] x 100

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated method for studying moisture sorption and provides detailed information on the kinetics and thermodynamics of the process.

Principle: A sample is subjected to a programmed range of relative humidities, and the mass change is continuously measured by a highly sensitive microbalance.[10][11][12][13]

Apparatus:

-

Dynamic Vapor Sorption Analyzer

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of anhydrous cobalt(II) iodide onto the DVS sample pan.

-

Initiate the DVS experiment with a drying step, typically by exposing the sample to 0% RH at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

After reaching the maximum RH, a desorption cycle can be run by decreasing the RH in a similar stepwise manner.

-

The instrument's software will generate a sorption-desorption isotherm, plotting the change in mass versus relative humidity.

Karl Fischer Titration

This method is used to determine the precise water content of a sample, particularly for verifying the stoichiometry of hydrated forms.

Principle: The titration is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[14][15] The endpoint is detected potentiometrically or visually.

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric)

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., anhydrous methanol).

-

The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed sample of cobalt(II) iodide (that has been exposed to moisture) is introduced into the titration vessel.

-

The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

-

The volume of titrant used is directly proportional to the amount of water in the sample, which is then calculated by the instrument's software.

Hydration Pathway of Anhydrous Cobalt(II) Iodide

The absorption of water by anhydrous cobalt(II) iodide is not merely a physical process but involves a chemical transformation leading to the formation of distinct hydrate species. This process is accompanied by a noticeable change in the coordination environment of the cobalt(II) ion, which in turn affects its color.

References

- 1. Cobalt(II) iodide - Wikipedia [en.wikipedia.org]

- 2. CAS 15238-00-3: Cobalt iodide (CoI2) | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Cobalt(II) iodide, anhydrous, 99.5% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. mt.com [mt.com]

- 13. skpharmteco.com [skpharmteco.com]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Different Hydration States of Cobalt(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of cobalt(II) iodide (CoI₂), focusing on their synthesis, characterization, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the applications and fundamental properties of cobalt compounds.

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound that exists in several forms, primarily as an anhydrous salt and as various hydrates. The degree of hydration significantly influences the compound's color, crystal structure, and reactivity. These properties make cobalt(II) iodide and its hydrates useful in diverse applications, including as a moisture indicator, in catalysis, and potentially in the development of novel therapeutic agents due to the biological activity of cobalt ions.[1][2][3] This guide will focus on the anhydrous, dihydrate, and hexahydrate forms of cobalt(II) iodide.

Physicochemical Properties

The physical and chemical properties of cobalt(II) iodide are intrinsically linked to its hydration state. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Cobalt(II) Iodide Hydration States

| Property | Anhydrous Cobalt(II) Iodide (α-form) | Anhydrous Cobalt(II) Iodide (β-form) | Cobalt(II) Iodide Dihydrate | Cobalt(II) Iodide Hexahydrate |

| Formula | CoI₂ | CoI₂ | CoI₂·2H₂O | CoI₂·6H₂O |

| Molar Mass ( g/mol ) | 312.74 | 312.74 | 348.77 | 420.83 |

| Appearance | Black hexagonal crystals | Yellow powder | Green crystals | Dark red, deliquescent crystalline powder |

| Density (g/cm³) | 5.584[4] | 5.45[4] | Not well-documented | 2.90 |

| Melting Point (°C) | 515-520 (in vacuo)[4][5] | Converts to α-form at 400°C[4] | Decomposes at 100°C | Decomposes at 130°C |

| Boiling Point (°C) | 570 (in vacuo)[4] | - | - | - |

| Solubility in Water | Soluble, forms a pink solution[4] | Soluble | Soluble | Soluble |

| Crystal System | Trigonal[6] | - | - | - |

| Space Group | P-3m1[6] | - | - | - |

Experimental Protocols

Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

Cobalt(II) iodide hexahydrate can be prepared by the reaction of cobalt(II) oxide or cobalt(II) carbonate with hydroiodic acid.[4]

Materials:

-

Cobalt(II) oxide (CoO) or Cobalt(II) carbonate (CoCO₃)

-

Hydroiodic acid (HI), 47%

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide or cobalt(II) carbonate to a beaker containing hydroiodic acid.

-

Gently stir the mixture. The reaction may be exothermic. If necessary, gentle heating can be applied to ensure the complete dissolution of the cobalt salt.

-

Once the reaction is complete and a clear solution is obtained, transfer the solution to a crystallizing dish.

-

Allow the solution to slowly evaporate at room temperature. Dark red crystals of cobalt(II) iodide hexahydrate will form.

-

Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Cobalt(II) Iodide (CoI₂)

Anhydrous cobalt(II) iodide can be prepared by the dehydration of its hexahydrate or by direct reaction of cobalt metal with iodine.[7]

Method 1: Dehydration of Hexahydrate

-

Place a sample of cobalt(II) iodide hexahydrate in a porcelain boat.

-

Insert the boat into a tube furnace.

-

Heat the sample under a vacuum or in a stream of inert gas (e.g., argon or nitrogen) to 130°C to drive off the water of crystallization.

-

The color of the compound will change from dark red to black (α-form).[4]

Method 2: Direct Synthesis

-

This method should be performed in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of the product.[7]

-

In a reaction vessel, combine a stoichiometric amount of cobalt powder and crystalline iodine in a suitable solvent like acetonitrile.

-

Heat the mixture to initiate the reaction. The reaction is typically vigorous.

-

After the reaction subsides, the anhydrous cobalt(II) iodide can be isolated by removing the solvent under vacuum.

Preparation of Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O)

The dihydrate is an intermediate in the dehydration of the hexahydrate. Its isolation as a pure phase can be challenging.

Procedure:

-

Carefully heat cobalt(II) iodide hexahydrate at a controlled temperature, monitoring the mass loss by thermogravimetric analysis (TGA).

-

The dehydration to the dihydrate is expected to occur at a temperature below the complete dehydration to the anhydrous form.

-

Once the theoretical mass loss for the formation of the dihydrate is achieved, the heating should be stopped.

Characterization of Hydration States

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and dehydration pathway of cobalt(II) iodide hydrates.

Expected TGA/DSC Profile for CoI₂·6H₂O:

-

Step 1: An endothermic peak in the DSC curve corresponding to a mass loss in the TGA curve, representing the loss of four water molecules to form the dihydrate (CoI₂·2H₂O).

-

Step 2: A second endothermic peak and mass loss corresponding to the removal of the remaining two water molecules to yield anhydrous CoI₂.

-

Decomposition: At higher temperatures, decomposition of the anhydrous salt will occur.

Table 2: Representative Thermal Analysis Data for Cobalt(II) Hydrates

| Hydration State | Dehydration Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) |

| CoI₂·6H₂O | CoI₂·6H₂O → CoI₂·2H₂O + 4H₂O | ~80-120 | 17.1 |

| CoI₂·2H₂O | CoI₂·2H₂O → CoI₂ + 2H₂O | ~120-150 | 10.3 |

Note: The exact temperatures can vary depending on the heating rate and atmospheric conditions.

Spectroscopic Analysis

4.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the different hydration states by observing the vibrational modes of water molecules and the cobalt-oxygen bonds.

Table 3: Representative Vibrational Spectroscopy Data

| Hydration State | IR Active Modes (cm⁻¹) | Raman Active Modes (cm⁻¹) | Assignment |

| CoI₂·6H₂O | ~3400 (broad) | ~3400 (broad) | O-H stretching of water |

| ~1630 | ~1630 | H-O-H bending of water | |

| ~600-800 | Water librational modes | ||

| ~400-500 | Co-O stretching | ||

| CoI₂·2H₂O | ~3450 (broad) | ~3450 (broad) | O-H stretching of water |

| ~1610 | ~1610 | H-O-H bending of water | |

| Lower frequency librational modes | Water librational modes | ||

| ~450-550 | Co-O stretching | ||

| Anhydrous CoI₂ | No bands in the O-H region | No bands in the O-H region | - |

Note: The peak positions are approximate and can be influenced by the crystal lattice environment.

4.2.2. UV-Visible Spectroscopy

The color of cobalt(II) compounds is due to d-d electronic transitions of the Co²⁺ ion. The coordination environment, which changes with hydration, significantly affects the UV-Visible absorption spectrum.

Table 4: Representative UV-Visible Spectroscopy Data

| Species | Coordination Geometry | λmax (nm) | Color of Solution |

| [Co(H₂O)₆]²⁺ (in hexahydrate and aqueous solution) | Octahedral | ~510-530[8][9] | Pink/Red |

| [CoI₄]²⁻ (in presence of excess iodide) | Tetrahedral | ~600-700 | Blue |

| Anhydrous CoI₂ (solid) | Octahedral | - | Black |

Crystal Structure

The arrangement of atoms in the crystal lattice is distinct for each hydration state.

Anhydrous Cobalt(II) Iodide (α-CoI₂):

-

Crystal System: Trigonal[6]

-

Space Group: P-3m1[6]

-

Structure: It adopts a cadmium iodide (CdI₂) layer structure, with each cobalt(II) ion octahedrally coordinated to six iodide ions.[4][6]

Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O):

-

Structure: The crystal structure consists of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions, I⁻.[4] The cobalt ion is at the center of an octahedron of six water molecules.

Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O):

-

The detailed crystal structure is not as well-documented but is expected to feature cobalt ions coordinated to both water molecules and iodide ions.

Relevance to Drug Development and Biological Signaling Pathways

Cobalt is an essential trace element, being a key component of vitamin B12. However, excess cobalt can be toxic. The biological activity of cobalt compounds is an area of active research, particularly in the context of drug development and understanding cellular signaling.

Cobalt ions have been shown to mimic hypoxia by stabilizing the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen.[10] This has implications for cancer therapy, as many tumors have hypoxic regions.

Furthermore, cobalt has been demonstrated to induce oxidative stress and modulate several signaling pathways, including:

-

Nuclear Factor-kappa B (NF-κB) signaling: Involved in inflammation and immune responses.[11]

-

p38 Mitogen-Activated Protein Kinase (MAPK) signaling: Plays a role in cellular stress responses.[11]

-